![molecular formula C14H19N5O2S B6435616 N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide CAS No. 2549032-68-8](/img/structure/B6435616.png)
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide” is a compound that has been identified as a JAK1 selective inhibitor . It is based on the core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Synthesis Analysis
The synthesis of this compound involves the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . The structural design was based on this combination .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C19H22N8 and a molecular weight of 362.43 .Wissenschaftliche Forschungsanwendungen
JAK1 Inhibitor for Autoimmune Diseases
This compound has been identified as a selective JAK1 inhibitor . Janus kinases (JAKs) are intracellular tyrosine kinases that mediate the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis . As JAK1 pairs with JAK2, JAK3, and TYK2, a JAK1-selective inhibitor would be expected to inhibit many cytokines involved in inflammation and immune function .
Treatment of Rheumatoid Arthritis
The compound has demonstrated efficacy in a rat adjuvant-induced arthritis (rAIA) model . This suggests its potential as a clinical candidate for the treatment of JAK1-mediated autoimmune diseases, including rheumatoid arthritis .
Multi-Targeted Kinase Inhibitor
The compound has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This suggests its potential as a multi-targeted kinase inhibitor .
Apoptosis Inducer
The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Potential Anticancer Therapeutic
Given its ability to inhibit multiple kinases and induce apoptosis, the compound shows promise as a potential anticancer therapeutic .
6. In Vivo Efficacy in Animal Models The compound has demonstrated desired efficacies in CIA and AIA models . This suggests its potential for in vivo applications in the treatment of various diseases .
7. Structural Modifications for Improved Potency and Selectivity Improvements in JAK1 potency and selectivity were achieved via structural modifications suggested by X-ray crystallographic analysis . This indicates the compound’s potential for further optimization and development .
Potential for Oral Bioavailability
The compound has been identified as a selective and orally bioavailable inhibitor of PKB with in vivo antitumor activity . This suggests its potential for development into an orally administered therapeutic .
Wirkmechanismus
Target of Action
The primary target of this compound is Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the signaling pathway of various cytokines involved in inflammation and immune function .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are downstream effectors in the JAK-STAT signaling pathway .
Biochemical Pathways
The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound. Upon inhibition of JAK1, the signal transduction is interrupted, leading to a decrease in the transcription of target genes involved in inflammation and immune response .
Pharmacokinetics
The compound exhibits good Absorption, Distribution, Metabolism, and Excretion (ADME) properties . It has been optimized for in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . .
Result of Action
The inhibition of JAK1 by this compound leads to a decrease in the transcription of target genes involved in inflammation and immune response . This can result in the reduction of symptoms in diseases characterized by overactive JAK-STAT signaling, such as certain types of cancer and autoimmune diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18(22(20,21)11-2-3-11)10-5-7-19(8-10)14-12-4-6-15-13(12)16-9-17-14/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUTWOJRCRSBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.